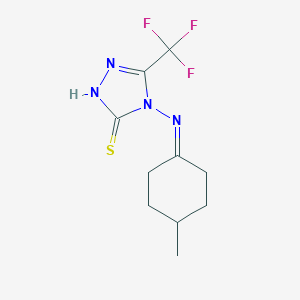
3-Chloro-4-(5-chloro-2-hydroxyanilino)-1-(2,5-dichlorophenyl)pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(5-chloro-2-hydroxyanilino)-1-(2,5-dichlorophenyl)pyrrole-2,5-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and materials science. The compound is also known by its chemical name, CI-994, and has been studied extensively for its mechanism of action and physiological effects.
作用機序
The mechanism of action of 3-Chloro-4-(5-chloro-2-hydroxyanilino)-1-(2,5-dichlorophenyl)pyrrole-2,5-dione involves the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes play a critical role in the regulation of gene expression, and their inhibition can lead to changes in gene expression patterns that can result in antitumor and antiproliferative effects. The compound has been shown to inhibit HDAC1, HDAC2, and HDAC3, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
Studies have shown that 3-Chloro-4-(5-chloro-2-hydroxyanilino)-1-(2,5-dichlorophenyl)pyrrole-2,5-dione has a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, the compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 3-Chloro-4-(5-chloro-2-hydroxyanilino)-1-(2,5-dichlorophenyl)pyrrole-2,5-dione in lab experiments is its specificity for HDAC enzymes. The compound has been shown to selectively inhibit HDAC1, HDAC2, and HDAC3, making it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that the compound can have toxic effects on normal cells, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of 3-Chloro-4-(5-chloro-2-hydroxyanilino)-1-(2,5-dichlorophenyl)pyrrole-2,5-dione. One area of research is the development of new HDAC inhibitors with improved specificity and reduced toxicity. Another area of research is the study of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound's potential use as an antibacterial and antifungal agent could also be explored further. Finally, the development of new methods for synthesizing the compound could also be an area of future research.
合成法
The synthesis of 3-Chloro-4-(5-chloro-2-hydroxyanilino)-1-(2,5-dichlorophenyl)pyrrole-2,5-dione involves the reaction of 2,5-dichlorophenylacetic acid with thionyl chloride to form 2,5-dichlorophenylacetyl chloride. The resulting compound is then reacted with 2-amino-5-chlorobenzoic acid to obtain 2-(2,5-dichlorophenyl)-5-chlorobenzamide. The final step involves the reaction of 2-(2,5-dichlorophenyl)-5-chlorobenzamide with 5-chloro-2-hydroxyaniline and phosgene to produce 3-Chloro-4-(5-chloro-2-hydroxyanilino)-1-(2,5-dichlorophenyl)pyrrole-2,5-dione.
科学的研究の応用
3-Chloro-4-(5-chloro-2-hydroxyanilino)-1-(2,5-dichlorophenyl)pyrrole-2,5-dione has been studied extensively for its potential applications in the field of medicine. The compound has been shown to have antitumor and antiproliferative effects, making it a potential candidate for the treatment of various types of cancer. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, the compound has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
特性
製品名 |
3-Chloro-4-(5-chloro-2-hydroxyanilino)-1-(2,5-dichlorophenyl)pyrrole-2,5-dione |
|---|---|
分子式 |
C16H8Cl4N2O3 |
分子量 |
418.1 g/mol |
IUPAC名 |
3-chloro-4-(5-chloro-2-hydroxyanilino)-1-(2,5-dichlorophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H8Cl4N2O3/c17-7-2-4-12(23)10(5-7)21-14-13(20)15(24)22(16(14)25)11-6-8(18)1-3-9(11)19/h1-6,21,23H |
InChIキー |
RTKGIWGRNLIDRL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)NC2=C(C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)Cl)Cl)O |
正規SMILES |
C1=CC(=C(C=C1Cl)NC2=C(C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255015.png)

![Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B255017.png)
![4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B255018.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255020.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255021.png)
![Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255024.png)
![(4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B255025.png)
![Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B255026.png)

![(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one](/img/structure/B255028.png)


